molecular formula C13H20N4O B6764816 N-ethyl-N-[(1-methyltriazol-4-yl)methyl]bicyclo[3.1.0]hexane-6-carboxamide

N-ethyl-N-[(1-methyltriazol-4-yl)methyl]bicyclo[3.1.0]hexane-6-carboxamide

Cat. No.: B6764816
M. Wt: 248.32 g/mol
InChI Key: RJLYMZVJYWCNSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-N-[(1-methyltriazol-4-yl)methyl]bicyclo[310]hexane-6-carboxamide is a complex organic compound characterized by its unique bicyclic structure

Properties

IUPAC Name

N-ethyl-N-[(1-methyltriazol-4-yl)methyl]bicyclo[3.1.0]hexane-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O/c1-3-17(8-9-7-16(2)15-14-9)13(18)12-10-5-4-6-11(10)12/h7,10-12H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJLYMZVJYWCNSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CN(N=N1)C)C(=O)C2C3C2CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-[(1-methyltriazol-4-yl)methyl]bicyclo[3.1.0]hexane-6-carboxamide typically involves a multi-step process. One common method includes the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This reaction is catalyzed by either an organic or an iridium photoredox catalyst under blue LED irradiation, yielding good results for a variety of cyclopropene and cyclopropylaniline derivatives .

Industrial Production Methods

Industrial production of this compound may involve scalable photochemical processes, leveraging the efficiency of [2 + 2] cycloaddition reactions to produce the bicyclic structure. The use of photochemistry allows for the generation of sp3-rich chemical spaces, which are valuable in the development of bio-active compounds .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-[(1-methyltriazol-4-yl)methyl]bicyclo[3.1.0]hexane-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary, but they often require controlled temperatures and specific solvents to achieve optimal yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a variety of functionalized derivatives, enhancing the compound’s utility in different applications.

Scientific Research Applications

N-ethyl-N-[(1-methyltriazol-4-yl)methyl]bicyclo[3.1.0]hexane-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-ethyl-N-[(1-methyltriazol-4-yl)methyl]bicyclo[3.1.0]hexane-6-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play crucial roles in biological pathways. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of its targets and influencing various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclic structures such as bicyclo[2.1.1]hexanes and bicyclo[3.1.0]hexanes. These compounds share structural similarities but differ in their functional groups and overall reactivity .

Uniqueness

What sets N-ethyl-N-[(1-methyltriazol-4-yl)methyl]bicyclo[3.1.0]hexane-6-carboxamide apart is its specific combination of a bicyclic core with a triazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in scientific research and industry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.